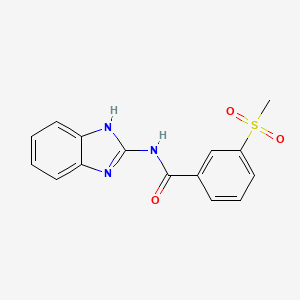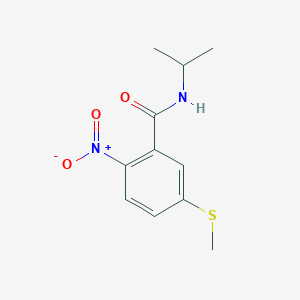
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone, also known as PTM, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is a small molecule that belongs to the class of triazolyl-piperidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone exerts its biological activity by binding to a specific target protein or enzyme and modulating its activity. The exact mechanism of action of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is not fully understood, but it has been shown to interact with various proteins such as kinases, phosphatases, and ion channels. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the activity of various neurotransmitter receptors such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is also stable under various experimental conditions and can be easily modified to generate new derivatives. However, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and enzymes.
Direcciones Futuras
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases, the study of the mechanism of action of various proteins and enzymes, and the development of new tools for neuroscience research. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone derivatives can also be synthesized to improve their biological activity and selectivity. The use of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone in combination with other drugs or therapies can also be explored to enhance their efficacy.
Métodos De Síntesis
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been synthesized using various methods, including the one-pot three-component reaction of 4-phenyl-1H-1,2,3-triazole, piperidine, and benzyl cyanide. The reaction is carried out in the presence of a catalyst such as copper(II) sulfate pentahydrate and sodium ascorbate. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been used as a lead compound to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been used as a tool compound to study the mechanism of action of various proteins and enzymes.
Propiedades
IUPAC Name |
(2-phenyltriazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-9-5-2-6-10-17)13-11-15-18(16-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYRUXUJCYVREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)



![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)


![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)
